molecular formula C15H14N4O3 B12583555 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide CAS No. 648896-15-5

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide

Cat. No.: B12583555
CAS No.: 648896-15-5
M. Wt: 298.30 g/mol
InChI Key: KJWYSACYVJOJGW-UHFFFAOYSA-N
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Description

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide is a complex organic compound that features both imidazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The imidazole moiety can be introduced via cyclization reactions involving amido-nitriles or other suitable precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while reduction of the carbonyl group would produce a quinoline alcohol .

Scientific Research Applications

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the quinoline moiety can intercalate into DNA, affecting its function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its combination of imidazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

648896-15-5

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C15H14N4O3/c20-12-3-1-2-10-13(21)6-11(19-14(10)12)15(22)17-5-4-9-7-16-8-18-9/h1-3,6-8,20H,4-5H2,(H,16,18)(H,17,22)(H,19,21)

InChI Key

KJWYSACYVJOJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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